N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea
Description
N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea is a urea derivative characterized by a benzyl-hydroxyethyl group attached to one nitrogen and a 3-fluorophenyl group to the other. Urea derivatives are widely studied for their diverse biological and chemical properties, including applications in agrochemicals, pharmaceuticals, and material science.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1-hydroxy-3-phenylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-7-4-8-14(10-13)18-16(21)19-15(11-20)9-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIJOADHWSFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187610 | |
| Record name | N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-63-0 | |
| Record name | N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-N′-[1-(hydroxymethyl)-2-phenylethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Urea Derivatives
The biological and physicochemical properties of urea derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Key Findings
- Fluorine Position : The 3-fluorophenyl group in the target compound may confer different electronic and steric effects compared to 2- or 4-fluorophenyl analogs. For instance, 4-fluorophenyl derivatives (e.g., N-(2-bromoethyl)-N'-(4-fluorophenyl)urea) are more common in synthetic intermediates, while 3-fluorophenyl groups are associated with kinase inhibitor activity (e.g., GW583340) .
- Hydrophilicity : The benzyl-hydroxyethyl group likely enhances water solubility relative to bulky sulfonyloxy or trifluoromethyl groups (e.g., fluometuron), which are more lipophilic .
- Reactivity : Bromoethyl substituents (e.g., ) increase electrophilicity, making such compounds reactive intermediates, whereas hydroxyethyl groups may stabilize hydrogen bonding .
Pharmacological and Agrochemical Relevance
- Kinase Inhibition: Urea derivatives like GW583340 and PD173074 () demonstrate that fluorophenyl and hydroxyalkyl groups enhance binding to kinase ATP pockets.
- Herbicidal Activity: Fluometuron and isoproturon () highlight the role of electron-withdrawing substituents (e.g., trifluoromethyl) in herbicidal efficacy.
Data Tables
Table 1: Structural and Functional Comparison
| Feature | This compound | Fluometuron | N-(2-bromoethyl)-N'-(4-fluorophenyl)urea |
|---|---|---|---|
| Fluorine Position | 3-fluorophenyl | 3-(trifluoromethyl) | 4-fluorophenyl |
| Hydrogen Bonding | High (hydroxyethyl, urea) | Moderate (urea) | Low (bromoethyl) |
| Lipophilicity (LogP) | ~2.5 (estimated) | 2.8 | 3.1 |
| Applications | Kinase inhibition (hypothetical) | Herbicide | Synthetic intermediate |
Table 2: Patent Trends in Urea Derivatives (2023)
| Substituent Class | Example Compound | Key Property |
|---|---|---|
| Sulfonyloxy-phenyl | N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxy)phenyl)urea | High steric bulk |
| Naphthalenesulfonyloxy | N-[3-(1-naphthalenesulfonyloxy)phenyl]-N'-[4-(1-naphthalenesulfonyloxy)phenyl]urea | Enhanced stability |
| Alkyl-substituted phenyl | N-[3-(p-isopropylbenzenesulfonyloxy)phenyl]-N'-[4-(p-isopropylbenzenesulfonyloxy)phenyl]urea | Tunable hydrophobicity |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl, hydroxyethyl, and 3-fluorophenyl groups. Key signals include:
- δ 4.5–5.0 ppm (hydroxyethyl -OH).
- δ 7.2–7.8 ppm (fluorophenyl aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 329.3).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns using SHELX software for refinement .
How does the 3-fluorophenyl substituent influence the compound’s bioactivity, particularly in enzyme inhibition assays?
Advanced Research Focus
The electron-withdrawing fluorine atom enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase domains) via:
- Electrostatic interactions : Fluorine’s partial negative charge stabilizes interactions with cationic residues.
- Metabolic stability : Fluorination reduces oxidative degradation, prolonging half-life in vitro.
Dose-response assays (IC₅₀ determination) should use recombinant enzymes (e.g., tyrosine kinases) with ATP competition assays. Contradictions in inhibition data may arise from variations in assay pH or co-solvents (e.g., DMSO >1% can denature proteins) .
What experimental strategies can resolve contradictions in solubility data obtained from different analytical setups?
Advanced Research Focus
Discrepancies often stem from solvent polarity, temperature, or measurement techniques. Methodological solutions include:
- Standardized protocols : Use USP-class buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification.
- Dynamic Light Scattering (DLS) : Detects aggregation in aqueous solutions, which may artificially reduce apparent solubility.
- Thermodynamic modeling : Apply Hansen solubility parameters to predict optimal solvents .
How should researchers design in vitro assays to evaluate the compound’s potential as an autophagy modulator?
Q. Advanced Research Focus
- Cell-based assays : Use GFP-LC3 transfected HeLa cells to monitor autophagosome formation via fluorescence microscopy.
- Western blotting : Quantify LC3-II/LC3-I ratio and p62 degradation under nutrient-deprived conditions.
- Control experiments : Include inhibitors (e.g., chloroquine for lysosomal blockade) to confirm mechanism-specific effects.
Dose ranges (0.1–50 µM) and exposure times (12–48 hrs) must be optimized to avoid off-target cytotoxicity .
What challenges arise in achieving enantiomeric purity during synthesis, and how can they be addressed?
Advanced Research Focus
The hydroxyethyl group introduces a chiral center, requiring:
- Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .
How can computational methods predict the compound’s pharmacokinetic properties, and what limitations exist?
Q. Advanced Research Focus
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding modes to serum albumin for plasma protein binding affinity.
Limitations : Predictions may fail for metabolites (e.g., glucuronidation of the hydroxyethyl group) or rare transporters .
What are the best practices for analyzing stability under accelerated storage conditions (40°C/75% RH)?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via:
- HPLC-PDA : Detect photolytic byproducts (e.g., urea bond cleavage).
- Karl Fischer titration : Quantify hygroscopic water uptake.
Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT) .
How do structural analogs with varied substituents (e.g., trifluoromethyl vs. methoxy) compare in target selectivity?
Q. Advanced Research Focus
- SAR studies : Synthesize analogs and test against kinase panels (e.g., Eurofins KinaseProfiler).
- Co-crystallization : Resolve X-ray structures with target enzymes to identify critical substituent interactions.
Fluorophenyl analogs often show higher selectivity than methoxy derivatives due to reduced steric bulk .
What in vivo models are appropriate for assessing toxicity and efficacy of this compound?
Q. Advanced Research Focus
- Rodent models : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines) and xenograft mice for antitumor efficacy.
- Biomarker analysis : Measure serum ALT/AST (liver toxicity) and cytokine levels (immunomodulation).
Dosing regimens should align with allometric scaling from in vitro IC₅₀ values .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
